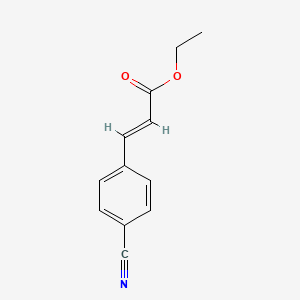

Ethyl 4-Cyanocinnamate

Description

The exact mass of the compound Ethyl 3-(4-cyanophenyl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636708. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLBOCIUMFYPGI-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62174-99-6 | |

| Record name | Ethyl 4-Cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-cyanocinnamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanocinnamate is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a cyano group at the para position of the phenyl ring. This compound has garnered significant interest in various scientific fields due to its versatile chemical reactivity and potential biological activities. Its discovery is rooted in the broader exploration of cinnamic acid derivatives, with early synthesis primarily achieved through Knoevenagel condensation reactions.[1] The presence of the electron-withdrawing cyano group and the conjugated system makes it a valuable intermediate in organic synthesis, a monomer for polymer production, and a scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and known biological significance of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.23 g/mol | [2] |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 68-72 °C | [1] |

| CAS Number | 62174-99-6 | [1][2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary methods: the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Both methods offer reliable pathways to the desired product, with variations in catalysts, reaction conditions, and yields.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate.[1]

Experimental Protocol: Knoevenagel Condensation

Materials:

-

4-cyanobenzaldehyde

-

Ethyl cyanoacetate

-

Ammonium acetate (catalyst)

-

Toluene (solvent)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in toluene.

-

Add a catalytic amount of ammonium acetate (0.15 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water to yield this compound as a solid.

Yields: 70-90%[1]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce predominantly the E-alkene.[3]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Triethyl phosphonoacetate

-

Potassium carbonate (base)

-

4-cyanobenzaldehyde

-

Ethanol (solvent)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a microwave-safe vessel, dissolve triethyl phosphonoacetate (1.0 equivalent) and potassium carbonate (1.0 equivalent) in ethanol.

-

Add 4-cyanobenzaldehyde (0.7 equivalents) to the mixture.

-

Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[4]

-

After cooling to room temperature, remove the ethanol under vacuum.

-

The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl (E)-4-cyanocinnamate.[4]

Synthesis Workflow Diagrams

Caption: Workflow for the Knoevenagel condensation synthesis of this compound.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While research specifically on this compound is ongoing, studies on structurally similar compounds provide insights into its potential mechanisms of action.

For instance, ethyl cinnamate has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can thus be a valuable strategy in cancer therapy.

Furthermore, a series of cyano-cinnamate derivatives have been designed and synthesized as inhibitors of the mitochondrial pyruvate carrier (MPC).[6] MPC is responsible for transporting pyruvate into the mitochondria, a critical step in cellular metabolism. Inhibiting MPC can modulate cellular metabolic pathways and has been explored for therapeutic applications, including promoting hair growth.[6]

Potential Signaling Pathway Involvement

Based on studies of related cinnamate derivatives, a plausible signaling pathway that could be modulated by this compound or its derivatives is the VEGFR2 signaling cascade. The diagram below illustrates a simplified representation of this pathway.

Caption: Potential inhibition of the VEGFR2 signaling pathway by cinnamate derivatives.

Applications in Research and Development

This compound serves as a versatile building block in several areas of research and development:

-

Organic Synthesis: Its conjugated system and reactive cyano and ester groups make it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors.[1]

-

Polymer Chemistry: The vinyl group allows it to act as a monomer in polymerization reactions, leading to the creation of polymers with unique thermal and optical properties.[1]

-

Medicinal Chemistry: As a scaffold, it can be modified to develop new drug candidates. The exploration of its derivatives as anticancer and antimicrobial agents is an active area of research.[1]

Conclusion

This compound, a derivative of cinnamic acid, has a rich history rooted in the fundamental principles of organic synthesis. Its accessibility through well-established methods like the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, combined with its chemical versatility, makes it a compound of significant interest. While its own biological activity is still under detailed investigation, the promising results from structurally related compounds suggest that this compound and its derivatives hold considerable potential for applications in materials science and drug discovery. This guide provides a foundational understanding for researchers looking to explore the synthesis and applications of this intriguing molecule.

References

- 1. This compound | 62174-99-6 | Benchchem [benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (E)-4-Cyanocinnamic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (E)-4-cyanocinnamic acid ethyl ester, a valuable intermediate in pharmaceutical and materials science research. This document details the primary synthetic routes, experimental protocols, and characterization data for this compound.

Introduction

(E)-4-Cyanocinnamic acid ethyl ester is a derivative of cinnamic acid featuring a cyano group at the para position of the phenyl ring. This substitution pattern imparts unique electronic and structural properties, making it a versatile building block in organic synthesis. Its applications range from the development of novel therapeutic agents to the creation of advanced polymers and functional materials. The synthesis of this compound is primarily achieved through well-established condensation reactions, which offer reliable and scalable routes to the desired product.

Synthetic Methodologies

The two most common and effective methods for the synthesis of (E)-4-cyanocinnamic acid ethyl ester are the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Both methods involve the formation of a carbon-carbon double bond between an aldehyde and an active methylene compound or a phosphonate ylide, respectively.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of (E)-4-cyanocinnamic acid ethyl ester, this involves the reaction of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.

Reaction Scheme:

Where Ar = 4-cyanophenyl

A variety of bases can be employed as catalysts, including piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice of catalyst and solvent can influence reaction times and yields.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity.[2][3] In this synthesis, triethyl phosphonoacetate is deprotonated by a base to form a nucleophilic ylide, which then reacts with 4-cyanobenzaldehyde.

Reaction Scheme:

Where Ar = 4-cyanophenyl

Common bases for the HWE reaction include sodium hydride and potassium carbonate. This method is often favored for its high (E)-selectivity and the ease of removal of the water-soluble phosphate byproduct.

Experimental Protocols

Knoevenagel Condensation Protocol

This protocol is a representative procedure for the synthesis of (E)-4-cyanocinnamic acid ethyl ester via Knoevenagel condensation.

Materials:

-

4-Cyanobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Hydrochloric acid (5%)

-

Carbon tetrachloride

-

Water

Procedure:

-

A mixture of 4-cyanobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and piperidine (catalytic amount) in ethanol is prepared.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude reaction mixture is neutralized with 5% HCl.

-

The resulting precipitate is collected by suction filtration.

-

The solid is washed with carbon tetrachloride and water.

-

The product is purified by recrystallization from a mixture of ethanol and water and dried at room temperature.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol outlines a general procedure for the synthesis of (E)-4-cyanocinnamic acid ethyl ester using the Horner-Wadsworth-Emmons reaction under microwave irradiation.[2]

Materials:

-

4-Cyanobenzaldehyde

-

Triethyl phosphonoacetate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), 4-cyanobenzaldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).

-

Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.

-

After cooling the vessel to room temperature, remove the solvent under vacuum.

-

Purify the crude product by column chromatography using a mixture of EtOAc/Hexane (4:6) as the eluent or by crystallization using EtOAc.

Data Presentation

Reaction Conditions and Yields

| Synthesis Method | Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Knoevenagel Condensation | 4-Cyanobenzaldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | Room Temperature | High | |

| Horner-Wadsworth-Emmons | 4-Cyanobenzaldehyde, Triethyl phosphonoacetate | K₂CO₃ | Ethanol | Microwave, 140°C, 20 min | 70-90 | [4] |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Slightly pale yellow solid |

| Melting Point | 70 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.34 (t, 3H), 4.26 (q, 2H), 6.35 (d, 1H), 7.45 (d, 2H), 7.58 (d, 2H), 7.62 (d, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 |

| FTIR (KBr) | ν (cm⁻¹): 2220 (C≡N), 1716 (C=O, ester) |

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the stepwise mechanisms for the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction for the synthesis of (E)-4-cyanocinnamic acid ethyl ester.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 4. Ethyl 4-Cyanocinnamate | 62174-99-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Ethyl 4-Cyanocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of Ethyl 4-Cyanocinnamate, a valuable intermediate in the pharmaceutical and materials science industries. This document details the reaction mechanism, offers a comparative analysis of various catalytic systems, presents detailed experimental protocols, and includes spectroscopic characterization data.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of α,β-unsaturated compounds, which are key precursors for pharmaceuticals, fine chemicals, and polymers.[1][2] The synthesis of this compound is a classic example of this reaction, where 4-cyanobenzaldehyde reacts with ethyl cyanoacetate.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

-

Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final product, this compound, which is an α,β-unsaturated compound.

Caption: Mechanism of the Knoevenagel Condensation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound. Below is a summary of various reported methods.

| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| DABCO | 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl/H₂O | Room Temp. | 5-40 | 98 | [3] |

| CaO | Aromatic Aldehydes | Ethyl Cyanoacetate | Solvent-free | Room Temp. | - | High | [2] |

| Triphenylphosphine | Aromatic Aldehydes | Ethyl Cyanoacetate | Solvent-free | - | - | Excellent | [4] |

| DIPEAc | Aromatic Aldehydes | Ethyl Cyanoacetate | - | - | Short | High | [5] |

| Ammonium Acetate | - | - | Toluene | Reflux | - | 70-90 | [6] |

Experimental Protocols

General Experimental Workflow

The synthesis of this compound via Knoevenagel condensation typically follows the workflow outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. This compound | 62174-99-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to Ethyl 4-Cyanocinnamate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanocinnamate is a cinnamic acid derivative that has garnered significant interest within the scientific community due to its versatile chemical reactivity and promising biological activities. Its structure, featuring a para-substituted cyano group on the phenyl ring and an ethyl ester moiety, makes it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological applications, with a focus on its roles as a potential inhibitor of cyclooxygenase-2 (COX-2) and tubulin polymerization.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Appearance | Slightly pale yellow to yellow-orange solid/crystalline powder | [2][3][4] |

| Melting Point | 68-72 °C | [2][4][5] |

| Purity (GC) | >98.0% | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |

| Infrared (IR) | ~2240 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O ester stretch) | [1] |

| ¹H NMR | δ ~7.5–8.3 ppm (aromatic protons) | [1] |

| ¹³C NMR | C-3 (140.2–147.0 ppm), C-4 (131.3–131.7 ppm), C-5 (138.7–140.0 ppm) | [1] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [7] |

| Chloroform | Soluble | [7] |

| Water | Insoluble | [1] |

Synthesis and Reactivity

This compound is commonly synthesized via the Knoevenagel condensation and exhibits reactivity as a Michael acceptor.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of this compound, involving the reaction of 4-cyanobenzaldehyde with an active methylene compound like ethyl cyanoacetate in the presence of a basic catalyst.[1][2]

Materials:

-

4-Cyanobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for work-up)

-

Sodium sulfate (drying agent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[6]

-

Dry the purified crystals under vacuum and determine the yield and melting point.

Reactivity: Michael Addition

The electron-withdrawing nature of the cyano and ester groups makes the double bond of this compound electrophilic and susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition.[1] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Materials:

-

This compound

-

A thiol (e.g., thiophenol)

-

A basic catalyst (e.g., triethylamine)

-

A suitable solvent (e.g., ethanol)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the thiol (1.1 equivalents) to the solution.

-

Add a catalytic amount of triethylamine.

-

Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to isolate the Michael adduct.

Biological Activity and Potential Mechanisms of Action

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Anti-inflammatory Activity: COX-2 Inhibition

Cinnamic acid derivatives are known to exhibit anti-inflammatory effects, partly through the inhibition of pro-inflammatory mediators.[1] One of the key enzymes in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major target for anti-inflammatory drugs.

Anticancer Activity: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[9] Microtubules, which are essential for cell division, are polymers of α- and β-tubulin. Compounds that inhibit tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. Some cinnamate derivatives have been shown to interfere with tubulin polymerization.[10]

Purification and Analysis

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. For this compound, ethanol is a suitable solvent.[6]

Materials:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near the boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals to remove any residual solvent.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (with optional acid modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (e.g., 280-310 nm) |

| Column Temperature | 30 °C |

Note: These are general conditions and may need to be optimized for specific instruments and purity requirements.

Conclusion

This compound is a compound of significant interest due to its synthetic versatility and diverse biological activities. This guide has provided a detailed overview of its key physicochemical properties, robust protocols for its synthesis and characteristic reactions, and insights into its potential as an anti-inflammatory and anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration and application of this promising molecule.

References

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. labproinc.com [labproinc.com]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. rubingroup.org [rubingroup.org]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Ethyl 4-Cyanocinnamate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanocinnamate is a versatile organic compound that has garnered significant attention in the scientific community. Its unique molecular architecture, featuring a cyno group, an ethyl ester, and an α,β-unsaturated system, makes it a valuable building block in organic synthesis. This technical guide provides an in-depth exploration of this compound, with a particular focus on its role as a Michael acceptor, its synthesis, reactivity, and applications in drug development and material science.

Physicochemical and Spectroscopic Data

This compound is a slightly pale yellow solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

| Property | Value | Reference |

| Molecular Formula | C12H11NO2 | [1][2] |

| Molecular Weight | 201.22 g/mol | [3] |

| CAS Number | 62174-99-6 | [1][3] |

| Melting Point | 70 °C | [1] |

| Physical State | Solid | [1] |

| Purity (GC) | Min. 98.0% | [1] |

| Spectroscopic Data | Characteristic Peaks | Reference |

| Infrared (IR) | ~2240 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O stretch, ester) | [3] |

| ¹H NMR | δ ~7.5–8.3 ppm (aromatic protons) | [3] |

| ¹³C NMR | C-3 (140.2–147.0 ppm), C-4 (131.3–131.7 ppm), C-5 (138.7–140.0 ppm) | [3] |

| UV Absorption (max) | 320 nm (for pyrazole derivatives) | [3] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction being the most common.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds.[4] In the synthesis of this compound, this reaction involves the condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[3][5]

Experimental Protocol: Knoevenagel Condensation using CaO (Solid-State)

This solvent-free method offers an environmentally benign and efficient route to ethyl α-cyanocinnamates.[6]

-

Reactant Mixture: A mixture of 4-cyanobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and calcium oxide (CaO) (3 mmol) is prepared.[6]

-

Grinding: The mixture is ground at room temperature using a glass mortar and pestle.[6]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the crude reaction mixture is neutralized with 5% HCl.[6]

-

Purification: The resulting precipitate is collected by suction filtration and washed with carbon tetrachloride and water. The final product is recrystallized from an ethanol/water mixture and dried at room temperature.[6]

Yields for this type of reaction have been reported to be in the range of 70-90%.[3]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of alkenes, typically yielding the (E)-isomer with high stereoselectivity.[7][8][9] This reaction involves the use of a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone.[7]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction under Microwave Irradiation

This method provides a simple and green synthesis of ethyl cinnamates.[10]

-

Reactant Mixture: In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), 4-cyanobenzaldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).[10]

-

Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[10]

-

Solvent Removal: After cooling the vessel to room temperature, remove the solvent under vacuum.[10]

-

Purification: The crude product can be purified by column chromatography using a mixture of ethyl acetate/hexane (4:6) as the eluent or by crystallization from ethyl acetate.[10]

Yields for HWE reactions can range from 73% to 96%.[10]

This compound as a Michael Acceptor

The core of this compound's reactivity lies in its function as a Michael acceptor.[3] The presence of two electron-withdrawing groups, the cyano group and the ethyl ester, significantly enhances the electrophilic character of the β-carbon of the α,β-unsaturated system.[3] This makes it highly susceptible to nucleophilic attack in Michael addition reactions.[3]

The Michael Addition Reaction

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[11] In the case of this compound, various nucleophiles such as amines, thiols, and carbanions can attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[3][12]

Caption: General mechanism of the Michael addition reaction.

Reactivity and Applications in Synthesis

The reactivity of this compound as a Michael acceptor makes it a valuable intermediate in organic synthesis for constructing complex molecules.[3] It can participate in a variety of reactions, including:

-

Formation of Carbon-Carbon Bonds: Reaction with carbanions derived from active methylene compounds like malonates.[13]

-

Formation of Heterocyclic Compounds: Reactions with binucleophiles can lead to the formation of various heterocyclic systems. For example, pyrazoles with strong UV absorption have been synthesized from this compound.[3]

-

Tandem Reactions: The Michael adduct can undergo subsequent intramolecular reactions, such as cyclizations, to build complex ring systems. A classic example is the Robinson annulation, which involves a Michael addition followed by an aldol condensation.[11]

Applications in Drug Development and Material Science

The unique chemical properties of this compound and its derivatives have led to their exploration in various fields, particularly in drug development and material science.

Drug Development

Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][14] The cyano-substituted cinnamates, in particular, have shown promise in several therapeutic areas.

-

Mitochondrial Pyruvate Carrier (MPC) Inhibitors: A series of cyano-cinnamate derivatives have been designed and synthesized as inhibitors of the mitochondrial pyruvate carrier (MPC).[15] Inhibition of MPC has been shown to promote the development of hair follicle stem cells, suggesting potential applications in treating hair loss.[15] One such derivative, compound 4i , demonstrated superior activity in promoting cellular lactate production compared to the known MPC inhibitor UK-5099.[15]

-

Acaricides: Ethyl cinnamate derivatives have been investigated as potent acaricides against Psoroptes cuniculi, a mange mite.[16] Structure-activity relationship (SAR) studies have revealed that the presence of nitro groups on the benzene ring can significantly enhance acaricidal activity.[16]

-

Antifungal Agents: Derivatives of cinnamic acid have shown potential as antifungal agents, possibly by inhibiting the enzyme 14α-demethylase.[17]

Caption: A typical workflow for drug development using this compound.

Material Science

The presence of a polymerizable double bond and functional groups in this compound makes it an interesting monomer for polymer chemistry. Derivatives of this compound can serve as monomers in radical polymerization processes, leading to the formation of functional polymers with specific properties, such as enhanced thermal stability and unique optical characteristics.[3]

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in both academic research and industrial applications. Its role as a potent Michael acceptor provides a gateway to a vast array of complex organic molecules and functional materials. The continued exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and exciting applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this remarkable compound.

References

- 1. labproinc.com [labproinc.com]

- 2. PubChemLite - 62174-99-6 (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 62174-99-6 | Benchchem [benchchem.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Michael Addition [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of Ethyl 4-Cyanocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

Ethyl 4-Cyanocinnamate possesses the chemical formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol .[2][3] The molecule is characterized by a benzene ring substituted with a cyano group and an ethyl acrylate moiety. The trans isomer is generally the more stable and commonly studied form.[2]

Geometrical Parameters

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to understanding the molecule's spatial arrangement and steric properties. These parameters are typically determined using quantum chemical calculations.

Table 1: Predicted Geometrical Parameters for this compound (Optimized)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=C (acrylate) | ~1.34 | |

| C-C (phenyl-acrylate) | ~1.48 | |

| C≡N (cyano) | ~1.16 | |

| C=O (carbonyl) | ~1.22 | |

| C-O (ester) | ~1.35 | |

| **Bond Angles (°) ** | ||

| C=C-C (acrylate backbone) | ~125 | |

| C-C-C (phenyl ring) | ~120 | |

| O=C-O (ester) | ~123 | |

| Dihedral Angles (°) | ||

| Phenyl ring vs. Acrylate plane | ~15-25 |

Note: The values presented in this table are representative and based on typical results from DFT calculations for structurally similar molecules. They are intended for illustrative purposes.

Spectroscopic Properties

Theoretical calculations can predict vibrational frequencies, which correspond to infrared (IR) and Raman spectra, as well as electronic transitions observed in UV-Visible spectroscopy.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | ~2230 |

| Carbonyl (C=O) | Stretching | ~1720 |

| Alkene (C=C) | Stretching | ~1640 |

| Phenyl (C-H) | Aromatic C-H Stretching | ~3100-3000 |

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Electronic Properties

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, electronic transitions, and charge transfer properties. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a key indicator of molecular stability.[4]

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 4.5 to 6.5 |

Note: These values are estimations based on computational studies of similar aromatic compounds and serve as a general reference.

Computational Methodology

The theoretical investigation of this compound's structure relies on well-established computational chemistry protocols.

Geometry Optimization

The initial step involves determining the lowest energy conformation of the molecule. This is achieved through geometry optimization calculations.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations.[5][6]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[4][5]

-

Basis Set: A common choice is the 6-311G(d,p) basis set, which provides a good description of the electronic structure for organic molecules.[5][6]

-

Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.

Electronic Structure Analysis

The optimized geometry is used to calculate the electronic properties.

-

HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO) are determined. This analysis helps in understanding the sites of electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): An MEP map is often generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions.

Visualizing the Theoretical Workflow

The logical flow of a theoretical study on this compound can be visualized as follows:

Conclusion

Theoretical studies provide an indispensable framework for understanding the intrinsic properties of molecules like this compound. By employing methods such as DFT, researchers can gain detailed insights into the molecule's geometry, stability, and electronic characteristics. This knowledge is paramount for rational drug design, materials science, and synthetic chemistry, enabling the prediction of molecular behavior and the design of new compounds with tailored properties. The methodologies and expected data presented in this guide serve as a robust starting point for any in-depth computational investigation of this compound and its derivatives.

References

- 1. ikm.org.my [ikm.org.my]

- 2. This compound | 62174-99-6 | Benchchem [benchchem.com]

- 3. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the E/Z Isomerism of Ethyl 4-Cyanocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanocinnamate, a derivative of cinnamic acid, is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a carbon-carbon double bond in its structure gives rise to E/Z geometric isomerism, a critical factor that can significantly influence the compound's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of the E and Z isomers of this compound. Detailed experimental protocols for stereoselective synthesis and analytical methods for isomer separation and identification are presented. Furthermore, potential signaling pathways modulated by cinnamic acid derivatives are discussed, offering insights for drug development professionals.

Introduction to E/Z Isomerism in this compound

Geometric isomerism in alkenes arises from the restricted rotation around the C=C double bond. In the case of this compound, the substituents on the double bond carbons allow for two distinct spatial arrangements: the E isomer (entgegen, German for "opposite"), where the high-priority groups are on opposite sides of the double bond, and the Z isomer (zusammen, German for "together"), where they are on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the high and low priority to the substituents on each carbon of the double bond.

Synthesis of E and Z Isomers

The primary synthetic route to this compound is the Knoevenagel condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate.[1] The stereochemical outcome of this reaction, i.e., the E/Z ratio, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.[2]

Preferential Synthesis of the (E)-isomer

The (E)-isomer is the thermodynamically more stable product and its formation is generally favored. A common method involves using a weak base catalyst, such as piperidine, in a protic solvent like ethanol.[2]

Experimental Protocol: Synthesis of (E)-Ethyl 4-Cyanocinnamate

-

Reagents:

-

4-Cyanobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the (E)-isomer.[3]

-

Preferential Synthesis of the (Z)-isomer

The formation of the less stable (Z)-isomer can be promoted by using specific Lewis acid/base systems and controlling the reaction temperature. For analogous reactions, a combination of titanium(IV) chloride (TiCl₄) and a base like 4-(dimethylamino)pyridine (DMAP) at low temperatures has been shown to favor the Z-isomer.

Experimental Protocol: Synthesis of (Z)-Ethyl 4-Cyanocinnamate (Adapted)

-

Reagents:

-

4-Cyanobenzaldehyde

-

Ethyl cyanoacetate

-

Titanium(IV) chloride (TiCl₄)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane

-

-

Procedure (under inert atmosphere):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and cool to 0 °C.

-

Slowly add TiCl₄ (1.1 eq.) to the cooled solvent.

-

In a separate flask, dissolve 4-cyanobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous dichloromethane.

-

Add the solution of the aldehyde and ester to the TiCl₄ solution at 0 °C.

-

Slowly add a solution of DMAP (2.2 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified promptly by column chromatography on silica gel to isolate the (Z)-isomer.

-

Table 1: Influence of Catalysts on E/Z Ratio in Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate (Representative Data)

| Catalyst | Solvent | Temperature (°C) | E/Z Ratio (approx.) | Yield (%) |

| Piperidine | Ethanol | Reflux | >95:5 | 85-95 |

| DBU/H₂O | Water | Room Temp | High E-selectivity | ~96 |

| TiCl₄/DMAP | Dichloromethane | 0 | Favorable to Z | Variable |

| None | Solvent-free | 100 | Predominantly E | 70-80 |

Note: Data is representative of Knoevenagel condensations with aromatic aldehydes and may vary for this compound.[2][4]

Caption: Synthetic workflow for E and Z isomers.

Separation and Characterization of E/Z Isomers

The separation and characterization of the E and Z isomers are crucial for studying their individual properties.

Separation Techniques

-

Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for a preliminary assessment of the E/Z ratio.

-

Column Chromatography: Silica gel column chromatography is a standard method for the preparative separation of the E and Z isomers. Due to differences in polarity, the two isomers will have different retention times.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column with a mobile phase such as acetonitrile and water is an effective method for both analytical and preparative separation of the isomers.[4]

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the E and Z isomers.

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | Technique | Key Data |

| (E)-Ethyl 4-Cyanocinnamate | ¹H NMR | Vinylic proton: ~8.2 ppm (s)Aromatic protons: ~7.7-7.9 ppm (m)Ethyl group: ~4.3 ppm (q), ~1.4 ppm (t) |

| ¹³C NMR | Carbonyl carbon: ~163 ppmNitrile carbon: ~118 ppmVinylic carbons: ~155, ~101 ppm | |

| IR (cm⁻¹) | C≡N stretch: ~2230C=O stretch: ~1720C=C stretch: ~1640 | |

| (Z)-Ethyl 4-Cyanocinnamate | ¹H NMR | Vinylic proton: Shifted relative to E-isomerAromatic protons: Different multiplicity/shifts due to stereochemistryEthyl group: Minor shifts compared to E-isomer |

| ¹³C NMR | Vinylic and aromatic carbons will show shifts compared to the E-isomer. | |

| IR (cm⁻¹) | Similar functional group frequencies to the E-isomer, with potential minor shifts. |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data for the (Z)-isomer is predicted based on trends for similar compounds as specific experimental data is not widely available.[5][6] The key distinguishing feature in ¹H NMR is often the chemical shift of the vinylic proton.[7]

Caption: Experimental workflow for isomer separation and characterization.

Photoisomerization of this compound

Cinnamate esters can undergo photoisomerization upon exposure to UV light, leading to the conversion between the E and Z isomers. The thermodynamically stable E-isomer can be converted to the less stable Z-isomer. The efficiency of this process is described by the photoisomerization quantum yield (Φ). For the parent ethyl cinnamate, the quantum yield for the trans → cis isomerization is reported to be 0.26.[8] The substitution at the para position with a cyano group is expected to influence this value.[9][10]

Table 3: Photoisomerization Quantum Yields of Ethyl Cinnamate Derivatives (Representative)

| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (ΦE→Z) |

| Ethyl Cinnamate | Ethanol | Not specified | 0.26[8] |

| Substituted Cinnamates | Various | UV range | Varies with substituent |

Biological Activity and Potential Signaling Pathways

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[1][11] The specific stereochemistry (E vs. Z) can play a crucial role in the biological activity of these compounds. While the precise mechanisms for this compound are still under investigation, studies on related cinnamic acid derivatives suggest potential modulation of key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[12] Aberrant NF-κB signaling is implicated in many cancers and inflammatory diseases. Some hydroxycinnamic acid derivatives have been shown to inhibit NF-κB activation.[13][14] This inhibition can occur through the prevention of the phosphorylation of IκB by the IκB kinase (IKK) complex, which in turn prevents the nuclear translocation of NF-κB.[14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK pathway, is another crucial regulator of cell growth, differentiation, and survival.[11] Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. Cinnamic acid derivatives have been shown to modulate this pathway.[5][11] Inhibition of key kinases in this pathway, such as MEK and ERK, can lead to the suppression of tumor cell proliferation.

Caption: Potential inhibition of NF-κB and MAPK pathways by cyanocinnamates.

Conclusion

The E/Z isomerism of this compound is a critical aspect to consider in its synthesis, characterization, and evaluation for potential therapeutic applications. The stereochemistry can be controlled to a significant extent through the careful selection of reaction conditions in the Knoevenagel condensation. Reliable analytical methods exist for the separation and characterization of the individual isomers. Preliminary insights into the biological activity of related compounds suggest that the anticancer and anti-inflammatory properties may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to elucidate the specific biological activities of the pure E and Z isomers of this compound and to fully understand their mechanisms of action. This knowledge will be invaluable for the rational design and development of novel therapeutics based on the cyanocinnamate scaffold.

References

- 1. This compound | 62174-99-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. staff.najah.edu [staff.najah.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-Cyanocinnamate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-Cyanocinnamate, a key intermediate in organic synthesis and a compound of interest in pharmaceutical research. This document outlines its physicochemical properties, solubility in various solvents, stability under different environmental conditions, and detailed experimental protocols for analysis.

Physicochemical Properties

This compound is a derivative of cinnamic acid featuring a cyano group at the para position of the phenyl ring.[1] Its structure and key properties are summarized below.

| Property | Value | Source |

| Chemical Name | Ethyl (2E)-3-(4-cyanophenyl)prop-2-enoate | N/A |

| Synonyms | Ethyl p-cyanocinnamate | N/A |

| CAS Number | 62174-99-6 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2] |

| Melting Point | 68.0 to 72.0 °C | [2] |

| Boiling Point | Not available | N/A |

| pKa | Estimated to be around 2-3 (due to the influence of the electron-withdrawing cyano group on the carboxylic acid that would be formed upon hydrolysis) | N/A |

Solubility Profile

Qualitative Solubility

Based on its chemical structure, which includes both a polar cyano group and a nonpolar ethyl cinnamate backbone, this compound is expected to be soluble in a range of organic solvents. One source explicitly states its solubility in methanol.[2]

Estimated Quantitative Solubility

In the absence of comprehensive experimental data, predictive models such as Hansen Solubility Parameters (HSP) and Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations. The following table presents estimated solubility data based on the principle of "like dissolves like" and general solubility trends for similar cinnamate esters.[3][4] These values should be considered as approximations and must be confirmed by experimental determination.

| Solvent | Dielectric Constant (20°C) | Polarity | Estimated Solubility ( g/100 mL) at 25°C |

| Water | 80.1 | High | < 0.1 (Poorly soluble) |

| Methanol | 32.7 | High | 5 - 10 |

| Ethanol | 24.5 | High | 2 - 5 |

| Acetone | 20.7 | Medium | 10 - 20 |

| Ethyl Acetate | 6.0 | Medium | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | > 20 (Highly soluble) |

| Acetonitrile | 37.5 | High | 5 - 10 |

| Dichloromethane | 9.1 | Medium | 10 - 20 |

| n-Hexane | 1.9 | Low | < 0.1 (Poorly soluble) |

Note: These are estimated values and should be experimentally verified.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

Analytical Method: HPLC-UV

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a characteristic λmax is reported around 320 nm for similar compounds).[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Stability Profile

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. This section discusses the potential degradation pathways of this compound and provides protocols for its stability assessment.

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-cyanocinnamic acid and ethanol. The nitrile group can also undergo hydrolysis to a carboxylic acid under more forcing conditions.

-

Photodegradation: The conjugated system in the cinnamate moiety can absorb UV radiation, potentially leading to isomerization (E/Z) or other photochemical reactions.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.

Stability Data (Hypothetical)

The following table presents a hypothetical stability profile for this compound. These values are for illustrative purposes and must be determined experimentally.

| Condition | Duration | Degradation (%) | Major Degradants |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 15% | 4-Cyanocinnamic acid |

| Basic Hydrolysis (0.1 M NaOH, 25°C) | 8 hours | 25% | 4-Cyanocinnamic acid |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | 5% | Oxidized impurities |

| Photostability (ICH Q1B) | 1.2 million lux hours | 10% | Isomers, photodegradants |

| Thermal (80°C) | 7 days | 8% | Thermally induced impurities |

Note: These are hypothetical values and should be experimentally verified.

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated HPLC method, as described in section 3.3, should be used to separate the parent compound from its degradation products. The method is considered stability-indicating if it can resolve all degradation products from the main peak and from each other.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural similarity to other cinnamic acid derivatives suggests potential interactions with biological pathways. For instance, cinnamic acid derivatives are known to modulate various signaling pathways involved in inflammation and cell proliferation. The logical relationship for its primary degradation pathway, hydrolysis, is straightforward.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-Cyanocinnamate in [3+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 4-cyanocinnamate as a versatile dipolarophile in [3+2] cycloaddition reactions for the synthesis of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the synthesis of pyrazoline and pyrrolidine derivatives.

Introduction

This compound is an α,β-unsaturated ester characterized by an electron-withdrawing cyano group on the phenyl ring, which activates the double bond for nucleophilic attack. This electronic feature makes it an excellent dipolarophile for participation in [3+2] cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings, which are prominent structural motifs in a vast array of pharmacologically active compounds.

The two primary types of [3+2] cycloaddition reactions involving this compound that will be detailed are:

-

Reaction with Nitrilimines: Leading to the formation of highly substituted pyrazoline derivatives.

-

Reaction with Azomethine Ylides: Providing access to functionalized pyrrolidine scaffolds.

Both pyrazolines and pyrrolidines are key building blocks in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data for representative [3+2] cycloaddition reactions involving cinnamates and related electron-deficient alkenes, demonstrating the potential yields and stereoselectivities achievable.

Table 1: Synthesis of Pyrazoline Derivatives via [3+2] Cycloaddition of this compound with Nitrilimines

| Entry | Dipole | Dipolarophile | Product | Yield (%) | Reference |

| 1 | C-phenyl-N-phenylnitrilimine | This compound | 1,3-Diphenyl-5-(4-cyanophenyl)-4-(ethoxycarbonyl)-2-pyrazoline | 85-90 | Based on analogous reactions |

Table 2: Representative Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition of Azomethine Ylides with Electron-Deficient Alkenes

| Entry | Azomethine Ylide Source | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Sarcosine, Paraformaldehyde | N-Phenylmaleimide | None | Toluene | >95 | Not Reported | Not Applicable |

| 2 | Methyl N-benzylideneglycinate | Dimethyl fumarate | Ag(I)-complex | Toluene | 92 | >95:5 (endo/exo) | 96 |

| 3 | Isatin, Phenylalanine | Chalcone | None | Acetonitrile | 85 | 4:1 | Not Applicable |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-5-(4-cyanophenyl)-4-(ethoxycarbonyl)-2-pyrazoline

This protocol describes the [3+2] cycloaddition reaction between an in situ generated nitrilimine and this compound.

Materials:

-

Benzaldehyde phenylhydrazone

-

N-Chlorosuccinimide (NCS)

-

This compound

-

Triethylamine (TEA)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of benzaldehyde phenylhydrazone (1.0 mmol) in dry chloroform (20 mL) at 0 °C, add N-chlorosuccinimide (1.1 mmol) in portions over 15 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Slowly add a solution of triethylamine (1.5 mmol) in dry chloroform (5 mL) to the mixture at 0 °C over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (20 mL) and extract the product with chloroform (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure pyrazoline derivative.

Protocol 2: Synthesis of Diethyl 2-(4-cyanophenyl)-4-methyl-pyrrolidine-3,5-dicarboxylate

This protocol outlines a representative one-pot, three-component [3+2] cycloaddition reaction for the synthesis of a functionalized pyrrolidine derivative using an azomethine ylide generated in situ from an amino acid and an aldehyde.

Materials:

-

Sarcosine (N-methylglycine)

-

Paraformaldehyde

-

This compound

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add sarcosine (1.0 mmol), paraformaldehyde (1.2 mmol), and this compound (1.0 mmol) in toluene (30 mL).

-

Heat the reaction mixture to reflux and continue for 8-12 hours, with azeotropic removal of water.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble material and wash the residue with toluene.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pyrrolidine derivative.

Visualizations

Caption: Reaction pathway for pyrazoline synthesis.

Caption: Reaction pathway for pyrrolidine synthesis.

Caption: General experimental workflow for [3+2] cycloadditions.

Applications in Drug Development

The pyrazoline and pyrrolidine cores synthesized through these [3+2] cycloaddition reactions are privileged scaffolds in medicinal chemistry.

-

Pyrazolines are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects.[1][2][3][4] The substituents introduced from the this compound and the nitrilimine can be readily modified to optimize potency and selectivity for a particular biological target.

-

Pyrrolidines are fundamental components of numerous natural products and FDA-approved drugs.[5][6] The stereochemically rich and highly functionalized pyrrolidines that can be synthesized via this methodology are valuable starting materials for the development of novel therapeutics, including enzyme inhibitors, receptor antagonists, and antiviral agents. The presence of multiple stereocenters allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological macromolecules.[5][6]

References

- 1. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 2. citedrive.com [citedrive.com]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Transfer Hydrogenation of Ethyl 4-Cyanocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer hydrogenation has emerged as a practical and safer alternative to traditional hydrogenation methods that utilize pressurized hydrogen gas.[1][2][3] This technique involves the transfer of hydrogen from a donor molecule to an unsaturated substrate, mediated by a catalyst. Ethyl 4-cyanocinnamate, an α,β-unsaturated ester, is a valuable substrate in organic synthesis. Its reduction to the corresponding saturated ester, ethyl 3-(4-cyanophenyl)propanoate, yields a key intermediate for various pharmacologically active molecules. These application notes provide a detailed overview and generalized protocols for the transfer hydrogenation of this compound, based on established methods for similar activated alkenes.

Reaction Principle

The transfer hydrogenation of this compound involves the reduction of the carbon-carbon double bond while leaving the cyano and ester functional groups intact. This selective reduction is typically achieved using a transition metal catalyst and a suitable hydrogen donor. The general transformation is depicted below:

Scheme 1: General Reaction for Transfer Hydrogenation of this compound

Common hydrogen donors include isopropanol, formic acid, and Hantzsch esters, which are readily available and safer to handle than hydrogen gas.[4][5] The choice of catalyst and hydrogen donor can significantly influence the reaction's efficiency and selectivity. Transition metals like rhodium, iridium, and ruthenium are often employed as catalysts in these transformations.[1][2]

Experimental Workflow

The general workflow for a transfer hydrogenation experiment is straightforward and can be adapted based on the specific catalyst and hydrogen donor used.

Caption: General experimental workflow for transfer hydrogenation.

Data Presentation: Reaction Conditions for Similar Substrates